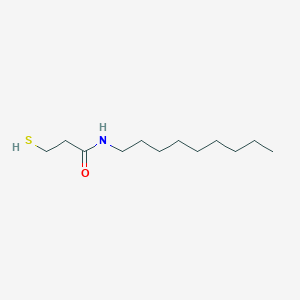

3-Mercapto-N-nonylpropionamide

Vue d'ensemble

Description

3-Mercapto-N-nonylpropionamide is an amine-containing alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . The amide groups incorporated into the alkylthiolated backbone provide robust, stable, and chemically inert monolayers .

Molecular Structure Analysis

The empirical formula of this compound is C12H25NOS . Its molecular weight is 231.40 . The InChI string is1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

This compound is sensitive to heat and humidity . Its flashpoint is >110 °C . The melting point ranges from 41-49° C .Applications De Recherche Scientifique

Formation de monocouches auto-assemblées (SAM)

Le 3-Mercapto-N-nonylpropionamide est un alcanethiol contenant une amine qui forme une monocouche auto-assemblée (SAM) sur diverses surfaces . Les groupes amides incorporés dans le squelette alkylthiolaté fournissent des monocouches robustes, stables et chimiquement inertes .

Analyse de la structure de surface

Le composé a été utilisé dans l'étude de la structure de surface, des conditions de liaison et de la stabilité thermique des SAM sur Au (111) formées par le N-(2-mercaptoéthyl)heptanamide (MEHA) contenant un groupe amide dans une chaîne alkyle interne .

Étude du comportement électrochimique

Le this compound a été utilisé pour comprendre les effets d'un groupe amide interne en fonction du temps de dépôt sur le comportement électrochimique des SAM .

Analyse de la stabilité thermique

Le composé a été utilisé dans l'analyse de la stabilité thermique des SAM. L'étude a montré que les transitions structurelles des SAM MEHA sur Au (111) se sont produites de la phase liquide à la formation d'une phase β bien ordonnée et densément emballée via une phase α faiblement emballée comme phase intermédiaire, en fonction du temps de dépôt .

Fabrication de dispositifs à l'échelle moléculaire

Le this compound peut être revêtu sur des surfaces d'or pour la fabrication de dispositifs à l'échelle moléculaire .

Étude de l'adsorption

Le composé a été utilisé dans l'étude de l'adsorption du soufre chimisorbé et le réarrangement structurel des squelettes moléculaires pour maximiser les interactions latérales résultant d'une période de dépôt plus longue .

Propriétés

IUPAC Name |

N-nonyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693508 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228716-16-3 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Mercapto-N-nonylpropionamide interact with gold surfaces and what are the downstream effects of this interaction?

A1: this compound forms self-assembled monolayers (SAMs) on gold surfaces, primarily through the strong interaction between the sulfur atom of the thiol group and the gold atoms. [, ] This interaction leads to the formation of a well-ordered monolayer with the alkyl chains oriented away from the surface. The presence of the amide group within the alkyl chain introduces an additional level of organization due to the formation of hydrogen bonds between neighboring molecules. [, , ] These hydrogen bonds contribute to the stability of the SAM and influence its structure.

Q2: How do hydrogen bonds influence the structure of this compound SAMs?

A2: Hydrogen bonding between the amide groups of adjacent molecules plays a crucial role in the structural organization of this compound SAMs. [, ] These interactions lead to the formation of linear hydrogen-bond networks that extend across the monolayer, influencing both the packing density and the orientation of the molecules. [] Studies have shown that these networks can even cross the boundaries between domains with different rotational orientations. []

Q3: Can the structure of this compound SAMs be manipulated?

A3: Yes, the structure of this compound SAMs can be manipulated by electrochemical processing. [] Applying a specific electrochemical potential can induce a phase transition within the monolayer, transforming a close-packed structure into a striped phase. [] This transition is attributed to the disruption of the hydrogen-bonding network between amide groups during the electrochemical desorption process. []

Q4: Does this compound exhibit phase separation when co-assembled with other alkanethiols?

A4: Yes, this compound displays phase separation when co-assembled with other alkanethiols, even those with similar chain lengths. [] This behavior contrasts with mixtures of n-alkanethiols, which typically do not exhibit phase separation. [] The presence of the hydrogen-bonding amide group within this compound is believed to drive this phase separation, leading to the formation of single-component domains on the nanometer scale. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)

![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)

![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)

![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)